3,3'-(Ethylenedioxy)dipropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Ethylenedioxy)dipropane-1,2-diol is a chemical compound with the molecular formula C8H18O6 and a molecular weight of 210.22492 g/mol . It is also known by other names such as 3,3’-(1,2-Ethanediylbisoxy)bis(1,2-propanediol) and 3-[2-(2,3-dihydroxypropoxy)ethoxy]propane-1,2-diol . This compound is characterized by the presence of two hydroxyl groups and an ethylenedioxy linkage, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethylenedioxy)dipropane-1,2-diol typically involves the reaction of ethylene glycol with 1,2-dihydroxypropane under controlled conditions . The reaction is catalyzed by acidic or basic catalysts, and the reaction temperature is maintained to optimize the yield of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Ethylenedioxy)dipropane-1,2-diol is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Ethylenedioxy)dipropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3’-(Ethylenedioxy)dipropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-(Ethylenedioxy)dipropane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various biochemical and chemical reactions. The ethylenedioxy linkage provides stability to the molecule, allowing it to participate in a wide range of reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol: Similar in structure but lacks the ethylenedioxy linkage.
Ethylene Glycol: Contains two hydroxyl groups but does not have the propanediol moiety.
Glycerol: Contains three hydroxyl groups but lacks the ethylenedioxy linkage.
Uniqueness
3,3’-(Ethylenedioxy)dipropane-1,2-diol is unique due to the presence of both hydroxyl groups and an ethylenedioxy linkage, which imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
32850-35-4 |
---|---|
Molekularformel |
C8H18O6 |
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
3-[2-(2,3-dihydroxypropoxy)ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C8H18O6/c9-3-7(11)5-13-1-2-14-6-8(12)4-10/h7-12H,1-6H2 |
InChI-Schlüssel |
QLKSFCHONRVCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(CO)O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.